molecular formula C14H21BF2O3 B048095 (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid CAS No. 121219-22-5

(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid

Cat. No. B048095
M. Wt: 286.12 g/mol
InChI Key: GUGMXTUFYGIPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid, also known as DFOPB, is a boronic acid derivative that has gained significant interest in scientific research due to its unique chemical properties. DFOPB is a white to off-white powder that is insoluble in water but soluble in organic solvents such as chloroform and methanol. This compound has a molecular weight of 331.32 g/mol and a melting point of 100-102°C. In

Mechanism Of Action

(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid works by binding to specific molecules and undergoing a chemical reaction that results in a change in fluorescence intensity or emission wavelength. This change in fluorescence can be used to detect the presence or concentration of the target molecule. In photodynamic therapy, (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid is activated by light, leading to the generation of reactive oxygen species that cause cell death in cancer cells.

Biochemical And Physiological Effects

(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has been shown to have low toxicity and does not cause significant changes in cell viability or morphology. However, it has been reported to cause a decrease in intracellular glutathione levels, which may affect cellular redox balance. (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has also been shown to induce apoptosis in cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has several advantages for lab experiments, including its high sensitivity and selectivity for specific molecules, low toxicity, and ease of use. However, its insolubility in water and limited stability in aqueous solutions can be a limitation for certain experiments.

Future Directions

There are several future directions for the research and development of (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid and its derivatives. One area of interest is the development of new fluorescent probes for the detection of other molecules with potential biological or environmental significance. Another area of interest is the optimization of (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid-based photodynamic therapy for cancer treatment, including the development of new delivery systems and the identification of new targets for therapy. Additionally, the synthesis of new (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid derivatives with improved properties and applications in material science and drug discovery is an area of ongoing research.

Scientific Research Applications

(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has been widely used in scientific research as a fluorescent probe for the detection of various molecules such as nitric oxide, hydrogen sulfide, and thiols. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has been used as a building block for the synthesis of other boronic acid derivatives with potential applications in drug discovery and material science.

properties

CAS RN

121219-22-5

Product Name

(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid

Molecular Formula

C14H21BF2O3

Molecular Weight

286.12 g/mol

IUPAC Name

(2,3-difluoro-4-octoxyphenyl)boronic acid

InChI

InChI=1S/C14H21BF2O3/c1-2-3-4-5-6-7-10-20-12-9-8-11(15(18)19)13(16)14(12)17/h8-9,18-19H,2-7,10H2,1H3

InChI Key

GUGMXTUFYGIPHU-UHFFFAOYSA-N

SMILES

B(C1=C(C(=C(C=C1)OCCCCCCCC)F)F)(O)O

Canonical SMILES

B(C1=C(C(=C(C=C1)OCCCCCCCC)F)F)(O)O

synonyms

2,3-Difluoro-4-(octyloxy)-benzeneboronic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantities: n-butyllithium (10 cm3, 10.0M in hexanes, 0.1 mol), compound from Example 41 (23.4 g, 0.1 mol) and triisopropyl borate (37.6 g, 0.2 mol). The experimental procedure was as described in Example 28.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
37.6 g
Type
reactant
Reaction Step Three

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